Thermal Stability: GeF₄ Remains Intact to ~1000 °C vs. SiF₄ Decomposition at ~700 °C
Germanium tetrafluoride withstands temperatures up to approximately 1000 °C before onset of decomposition [1]. In contrast, silicon tetrafluoride (SiF₄) undergoes thermal decomposition at significantly lower temperatures; literature reports effective thermal cracking of SiF₄ at around 700 °C [2]. This ~300 °C wider thermal operating window makes GeF₄ the preferred volatile germanium source for high-temperature CVD processes where precursor integrity must be maintained throughout the thermal boundary layer.
| Evidence Dimension | Thermal decomposition onset temperature |
|---|---|
| Target Compound Data | ~1000 °C (stable to this temperature; decomposition occurs above 1000 °C) |
| Comparator Or Baseline | Silicon tetrafluoride (SiF₄): thermal cracking reported at ~700 °C |
| Quantified Difference | GeF₄ thermal stability limit exceeds SiF₄ by approximately 300 °C |
| Conditions | Bulk compound; literature values from standard reference compilations (DrugFuture for GeF₄; IPFS/Wikipedia for SiF₄ cracking temperature) |
Why This Matters
For high-temperature semiconductor CVD and materials processing, a precursor that withstands 1000 °C without decomposing in the gas lines provides a wider thermal process window and reduces unwanted particulate formation compared to SiF₄.
- [1] DrugFuture, Germanium Tetrafluoride, CAS 7783-58-6. 'Thermally stable up to about 1000°.' Retrieved from https://www.drugfuture.com/chemdata/Germanium-Tetrafluoride.html View Source
- [2] Silicon tetrafluoride – IPFS/Wikipedia. 'SiF₄ is prepared analogously, except that the thermal cracking requires 700 °C.' Retrieved from https://ipfs.io/ipfs/QmXoypizjW3WknFiJnKLwHCnL72vedxjQkDDP1mXWo6uco/wiki/Silicon_tetrafluoride.html View Source
